molecular formula C16H17NO2 B15243901 Methyl 3-(diphenylamino)propanoate

Methyl 3-(diphenylamino)propanoate

Cat. No.: B15243901
M. Wt: 255.31 g/mol
InChI Key: MGYHJFGXQSZYOR-UHFFFAOYSA-N
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Description

Methyl 3-(diphenylamino)propanoate is a methyl ester derivative featuring a diphenylamino (-NPh₂) substituent at the β-position of the propanoate backbone. The diphenylamino group is known to enhance electron-donating properties, making such compounds candidates for charge-transport materials or intermediates in synthesis .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

methyl 3-(N-phenylanilino)propanoate

InChI

InChI=1S/C16H17NO2/c1-19-16(18)12-13-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3

InChI Key

MGYHJFGXQSZYOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(diphenylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-(diphenylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-(diphenylamino)propanoic acid chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(diphenylamino)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: 3-(diphenylamino)propanoic acid.

    Reduction: 3-(diphenylamino)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(diphenylamino)propanoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Biological Studies: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of methyl 3-(diphenylamino)propanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 3-(4-Aminophenyl)propanoate
  • Structure: A para-aminophenyl (-C₆H₄NH₂) group replaces the diphenylamino moiety.
  • Properties: The primary amine group increases hydrophilicity compared to the diphenylamino variant. Market data (2020–2025) indicates its use in specialty chemicals, with a projected growth rate of 5.8% CAGR due to demand in polymer intermediates .
  • Applications : Likely employed in dyes or corrosion inhibitors due to aromatic amine reactivity.
Methyl 3-(Dimethylamino)-2-methylpropanoate
  • Structure: Contains a dimethylamino (-NMe₂) group and an additional methyl branch.
  • Safety data (ECHEMI) highlight its use in controlled drug delivery systems .
Methyl 3-(Dimethoxyphosphinoyl)propionate
  • Structure: Phosphorus-containing dimethoxyphosphinoyl (-PO(OCH₃)₂) group.
  • Properties : Introduces polarity and chelating ability, making it suitable for metal-ion coordination in catalysis. LOOKChem reports its role in synthesizing flame retardants .
Methyl 3-(Pyridin-2-ylamino)propanoate
  • Structure: Pyridinylamino (-NH-C₅H₄N) substituent.
  • Properties: The nitrogen-rich heterocycle enhances hydrogen-bonding capacity, favoring biochemical applications. ChemBK notes its use as a peptide synthesis intermediate .
Methyl 3-(3-Hydroxyphenyl)propanoate
  • Structure : Hydroxyphenyl (-C₆H₄OH) group.
  • Properties: Phenolic -OH group increases acidity (pKa ~10) and UV absorption. Boiling point: 294.8°C; density: 1.1 g/cm³. Used in fragrances and pharmaceutical precursors .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituent Boiling Point (°C) Applications
Methyl 3-(diphenylamino)propanoate* C₁₆H₁₇NO₂ 255.32 -NPh₂ N/A Organic electronics (inferred)
Methyl 3-(4-aminophenyl)propanoate C₁₀H₁₃NO₂ 179.22 -C₆H₄NH₂ N/A Polymers, dyes
Methyl 3-(dimethylamino)-2-methylpropanoate C₈H₁₅NO₂ 157.21 -NMe₂, -CH(CH₃) N/A Drug delivery
Methyl 3-(dimethoxyphosphinoyl)propionate C₇H₁₅O₅P 210.16 -PO(OCH₃)₂ N/A Flame retardants
Methyl 3-(pyridin-2-ylamino)propanoate C₉H₁₂N₂O₂ 180.20 -NH-C₅H₄N N/A Biochemical reagents
Methyl 3-(3-hydroxyphenyl)propanoate C₁₀H₁₂O₃ 180.20 -C₆H₄OH 294.8 Fragrances, pharmaceuticals

*Data inferred from analogs; direct measurements unavailable.

Key Research Findings

  • Electronic Effects: Diphenylamino and pyridinylamino groups enhance electron donation, favoring applications in optoelectronics, whereas phosphinoyl groups improve thermal stability .
  • Market Trends: Methyl 3-(4-aminophenyl)propanoate dominates industrial markets due to cost-effective synthesis, while hydroxyphenyl derivatives see niche demand in cosmetics .
  • Safety Profiles: Dimethylamino variants require stringent handling due to alkalinity, whereas hydroxyphenyl compounds exhibit lower toxicity .

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